![molecular formula C16H27IN2 B14233293 1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide CAS No. 476312-74-0](/img/structure/B14233293.png)
1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and an iodide ion
Méthodes De Préparation
The synthesis of 1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide typically involves the reaction of 1-hexylpyridinium with (2S)-1-methylpyrrolidine in the presence of an iodide source. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide involves its interaction with specific molecular targets. The pyridinium ion can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide can be compared with other pyridinium salts, such as:
- 1-Hexyl-3-methylpyridinium iodide
- 1-Hexyl-3-ethylpyridinium iodide
- 1-Hexyl-3-propylpyridinium iodide
These compounds share similar structural features but differ in the substituents attached to the pyridinium ring. The uniqueness of this compound lies in the presence of the (2S)-1-methylpyrrolidine moiety, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
476312-74-0 |
|---|---|
Formule moléculaire |
C16H27IN2 |
Poids moléculaire |
374.30 g/mol |
Nom IUPAC |
1-hexyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H27N2.HI/c1-3-4-5-6-12-18-13-7-9-15(14-18)16-10-8-11-17(16)2;/h7,9,13-14,16H,3-6,8,10-12H2,1-2H3;1H/q+1;/p-1/t16-;/m0./s1 |
Clé InChI |
PNSGGPGLBRMWEY-NTISSMGPSA-M |
SMILES isomérique |
CCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.[I-] |
SMILES canonique |
CCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



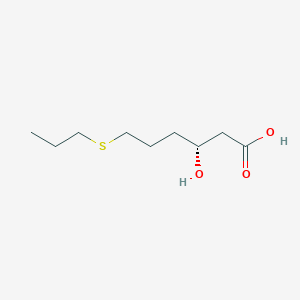
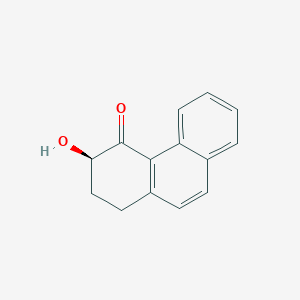
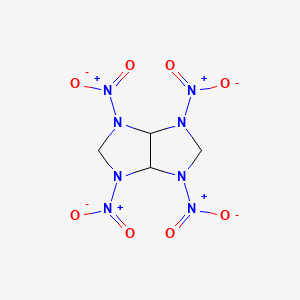
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
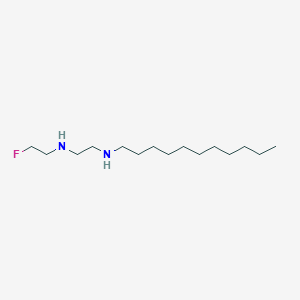
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
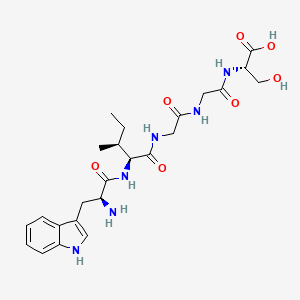

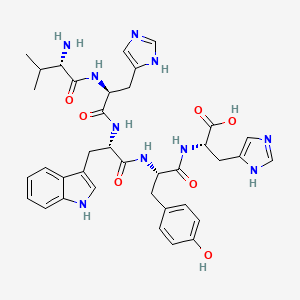
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
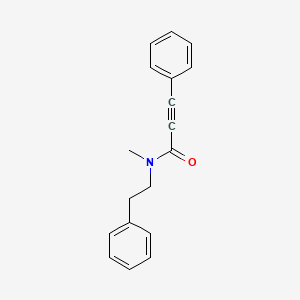
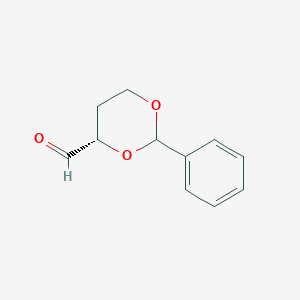
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
